molecular formula C7H7I2N B3217373 2,4-Diiodo-5-methylaniline CAS No. 117832-10-7

2,4-Diiodo-5-methylaniline

Cat. No.: B3217373
CAS No.: 117832-10-7
M. Wt: 358.95 g/mol
InChI Key: GVHUSDOTSIVVCD-UHFFFAOYSA-N
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Description

2,4-Diiodo-5-methylaniline is an organic compound with the molecular formula C₇H₇I₂N It is a derivative of aniline, where two iodine atoms are substituted at the 2nd and 4th positions, and a methyl group is substituted at the 5th position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodo-5-methylaniline typically involves the iodination of 5-methylaniline. One common method is the reaction of 5-methylaniline with iodine in the presence of an oxidizing agent such as ammonium persulfate. The reaction is usually carried out in an acidic medium, such as acetic acid, to facilitate the iodination process.

Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and precise control of reaction conditions to ensure consistent product quality.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agents and conditions used.

    Reduction Reactions: Reduction of the iodine atoms can lead to the formation of 5-methylaniline.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted anilines.

    Oxidation Products: Products can include nitro compounds or quinones.

    Reduction Products: The primary product is 5-methylaniline.

Scientific Research Applications

2,4-Diiodo-5-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of radiolabeled compounds for diagnostic imaging.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Diiodo-5-methylaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of iodine atoms can enhance the compound’s ability to interact with biological molecules, potentially increasing its efficacy in therapeutic applications.

Comparison with Similar Compounds

    2,4-Diiodoaniline: Similar structure but lacks the methyl group at the 5th position.

    2,5-Diiodoaniline: Similar structure but lacks the iodine atom at the 4th position.

    2,4-Dibromo-5-methylaniline: Similar structure but with bromine atoms instead of iodine.

Uniqueness: 2,4-Diiodo-5-methylaniline is unique due to the specific positioning of the iodine atoms and the methyl group, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

2,4-diiodo-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7I2N/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHUSDOTSIVVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7I2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306267
Record name 2,4-Diiodo-5-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117832-10-7
Record name 2,4-Diiodo-5-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117832-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diiodo-5-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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